molecular formula C11H11NO6S B14362073 Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate CAS No. 91077-71-3

Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate

Cat. No.: B14362073
CAS No.: 91077-71-3
M. Wt: 285.28 g/mol
InChI Key: ONOJJXGQEJIAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate is an organic compound that features a nitrobenzene ring substituted with a sulfonyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.

    Sulfonation: Nitrobenzene is then sulfonated using fuming sulfuric acid to introduce the sulfonyl group, resulting in 2-nitrobenzene-1-sulfonic acid.

    Esterification: The sulfonic acid is esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.

    Condensation Reaction: Finally, the ethyl ester undergoes a condensation reaction with acrolein under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or iron powder in acidic conditions.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitroso compounds or other oxidized derivatives.

    Reduction: Formation of 3-(2-aminobenzene-1-sulfonyl)prop-2-enoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl group can engage in nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-nitrobenzene-1-sulfonyl)prop-2-enoate: Similar structure but with the nitro group in the para position.

    Methyl 3-(2-nitrobenzene-1-sulfonyl)prop-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the nitro, sulfonyl, and ethyl ester groups provides a distinct set of chemical properties that can be exploited in various applications.

Properties

CAS No.

91077-71-3

Molecular Formula

C11H11NO6S

Molecular Weight

285.28 g/mol

IUPAC Name

ethyl 3-(2-nitrophenyl)sulfonylprop-2-enoate

InChI

InChI=1S/C11H11NO6S/c1-2-18-11(13)7-8-19(16,17)10-6-4-3-5-9(10)12(14)15/h3-8H,2H2,1H3

InChI Key

ONOJJXGQEJIAHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.